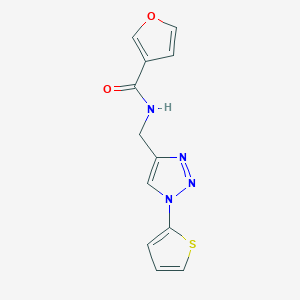

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide

描述

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is a heterocyclic hybrid compound combining thiophene, 1,2,3-triazole, and furan moieties. Its structure features a thiophen-2-yl group attached to the triazole ring and a furan-3-carboxamide group linked via a methylene bridge. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest it may be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") . Similar compounds are explored for biological activities, including antifungal and enzyme inhibition .

属性

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-12(9-3-4-18-8-9)13-6-10-7-16(15-14-10)11-2-1-5-19-11/h1-5,7-8H,6H2,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWBOVDZADIQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated triazole intermediate.

Formation of the Furan Carboxamide: The furan ring can be synthesized via a Vilsmeier-Haack reaction, followed by amidation to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The thiophene and furan rings can undergo oxidation reactions, typically using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: The carboxamide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or borane.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the triazole ring.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide

Reduction: LiAlH4, borane

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides or sulfones from the thiophene ring, epoxides from the furan ring

Reduction: Amines from the carboxamide group

Substitution: Various substituted triazoles depending on the nucleophile used

科学研究应用

Chemistry

In chemistry, N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. The presence of the triazole ring, in particular, is known to enhance the biological activity of compounds, making it a promising candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and furan rings.

作用机制

The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene and furan rings can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

The thiophen-2-yl group in the target compound distinguishes it from analogs with aryl or benzyl substituents. For example:

- Synthesis involves CuAAC with azide intermediates .

- N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b) : A benzyl-substituted triazole with antifungal activity (12.57% inhibition against P. placenta at 1000 ppm) .

Carboxamide Group Modifications

The furan-3-carboxamide moiety contrasts with benzofuran-2-carboxamide (e.g., compound 8b) or sulfonamide-based structures (e.g., MMP inhibitors in ).

- Benzofuran-2-carboxamide analogs : Exhibit stronger antifungal activity due to extended conjugation and lipophilicity .

- Sulfonamide-hydroxamate hybrids : Demonstrated MMP inhibition, suggesting carboxamide groups in the target compound might offer different binding profiles .

Research Findings and Implications

- Antifungal Potential: Benzofuran-triazole hybrids (e.g., 8b) show notable activity, suggesting the target compound’s thiophene-triazole core could be optimized for similar applications .

- Enzyme Inhibition : Sulfonamide-triazole MMP inhibitors () indicate that carboxamide-triazole hybrids may target metalloproteinases, though structural differences (sulfonamide vs. carboxamide) likely alter selectivity.

- Synthetic Challenges : The thiophene ring’s reactivity may necessitate tailored protection/deprotection strategies during synthesis .

常见问题

Basic: What are the standard synthetic routes for preparing N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide?

Answer:

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

Azide formation : Reacting 2-azidothiophene with propargyl bromide to generate the alkyne precursor.

Cycloaddition : Coupling the alkyne with furan-3-carboxamide azide under CuSO₄/sodium ascorbate catalysis to form the triazole core .

Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) is used to isolate the product, with yields ranging from 50–75% .

Advanced: How can regioselectivity in triazole formation be optimized during synthesis?

Answer:

Regioselectivity (1,4- vs. 1,5-triazole) is influenced by:

- Catalyst choice : Copper(I) catalysts favor 1,4-regioisomers, while ruthenium variants (e.g., Cp*RuCl) yield 1,5-products .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and regiocontrol .

- Microwave-assisted synthesis : Reduces side reactions and improves regioselectivity by enabling rapid, uniform heating .

Validate outcomes via ¹H NMR (triazole proton at δ 7.5–8.0 ppm) and HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms triazole (δ 7.8–8.1 ppm), thiophene (δ 6.5–7.5 ppm), and furan (δ 7.0–7.3 ppm) signals .

- IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 2100 cm⁻¹ (triazole ring vibrations) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]⁺ at m/z 318.08) .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Answer:

X-ray diffraction with programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) provides:

- Bond lengths/angles : Triazole-thiophene linkage (~1.32 Å for C-N) .

- Torsional angles : Confirms spatial arrangement of substituents (e.g., dihedral angle between furan and triazole planes < 30°) .

- Validation tools : R-factors and electron density maps (e.g., Fo-Fc) ensure model accuracy .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:

- Antimicrobial : Broth microdilution (MIC against C. albicans or S. aureus) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or β-lactamase inhibition) .

Advanced: How can computational methods elucidate the mechanism of enzyme inhibition?

Answer:

- Molecular docking (AutoDock/Vina) : Predict binding modes to targets (e.g., kinases, cytochrome P450) using PDB structures .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity .

Basic: What are common stability challenges for this compound, and how are they addressed?

Answer:

- Hydrolysis : The carboxamide group degrades in acidic/basic conditions. Stabilize with lyophilization and storage at –20°C .

- Photodegradation : Furan and thiophene moieties are light-sensitive. Use amber vials and inert atmospheres (N₂/Ar) during handling .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Substituent effects : Compare analogs (e.g., 2-Cl vs. 3-OCH₃ on benzyl groups) using SAR tables .

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use positive controls (e.g., doxorubicin for anticancer tests) .

- Solubility issues : Use DMSO concentrations ≤1% to avoid false negatives .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

- HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm .

- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7), Rf ≈ 0.5 .

Advanced: How to design derivatives to enhance pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。